(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate
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Overview
Description
(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research. This compound is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the desired pyrrolopyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the hydroxyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit kinase enzymes, thereby blocking signal transduction pathways essential for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(3S,7R,8aS)-3-(Cyclohexylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol: Similar structure but with a cyclohexylmethyl group instead of a methyl group.
(7S,9aS)-Octahydro-2H-pyrido[1,2-a]pyrazin-7-ylmethanol: Contains a pyrido ring instead of a pyrrolo ring.
(3R,5S)-5-(Hydroxymethyl)-1-[(4-methylphenyl)sulfonyl]-3-pyrrolidinol: Different substituents on the pyrrolidinol ring.
Uniqueness
(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol oxalate is unique due to its specific stereochemistry and the presence of the oxalate group. This gives it distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H18N2O5 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(3S,7R,8aS)-3-methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol;oxalic acid |
InChI |
InChI=1S/C8H16N2O.C2H2O4/c1-6-4-10-5-8(11)2-7(10)3-9-6;3-1(4)2(5)6/h6-9,11H,2-5H2,1H3;(H,3,4)(H,5,6)/t6-,7-,8+;/m0./s1 |
InChI Key |
LZSCTUFPGIYIMV-CGJXVAEWSA-N |
Isomeric SMILES |
C[C@H]1CN2C[C@@H](C[C@H]2CN1)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1CN2CC(CC2CN1)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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